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Compound of Interest

Compound Name: ULTRAMARINES

Cat. No.: B1171998

An in-depth technical guide to the crystal structure analysis of ultramarine pigments for
researchers, scientists, and drug development professionals.

Introduction

Ultramarine pigments are a class of inorganic pigments known for their intense blue, violet, and
pink hues.[1] Their composition can be generally summarized by the formula Na7AleSie024Ss.
[1] The vibrant color of these pigments is not due to transition metals but arises from polysulfide
radical anions encapsulated within a sodalite-derived crystal lattice.[1][2][3] Originally derived
from the semi-precious stone lapis lazuli, synthetic ultramarine has been produced since the
19th century and is now widely used in plastics, paints, coatings, and cosmetics.[1][4]

The structural framework of ultramarine is a three-dimensional aluminosilicate network of AlOa4
and SiOa tetrahedra linked by shared oxygen atoms.[2][5] This network forms 3-cages, which
are capable of trapping the chromophoric polysulfide species.[2][3][5] The specific nature of the
encapsulated polysulfide radical—primarily S3~, S2—, and Ss—determines the pigment's final
color.[2][6]

A precise understanding of the crystal structure is crucial for controlling the pigment's color,
stability, and performance. This guide provides a technical overview of the methods used to
analyze the crystal structure of ultramarine pigments, focusing on X-ray diffraction with Rietveld
refinement, and spectroscopic techniques.
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Crystal Structure of Ultramarine Pigments

The fundamental structure of ultramarine pigments is based on the sodalite mineral group.[3][7]
This structure is characterized by a framework of alternating, corner-sharing AlO4 and SiOa
tetrahedra.

The Sodalite Framework

The aluminosilicate framework forms a network of cuboctahedral cavities known as (3-cages.[3]
The charge on this (AlSiO4)s framework is balanced by extra-framework cations, typically Na*,
and the encapsulated polysulfide anions.[3] Structural studies show that the Si and Al atoms
are disordered, leading to a refinement in the space group 143m rather than P43n, which would
imply an ordered arrangement.[1][8] This conclusion is supported by 2°Si MAS NMR spectra,
which show multiple signals indicative of a disordered environment.[1]

Chromophores and Color

The color of ultramarine pigments is a direct result of the polysulfide radical anions trapped
within the sodalite cages.[1][5] The primary chromophores are:

o Ss~ (Trisulfide radical anion): Responsible for the characteristic deep blue color.[5][7]
o S>>~ (Disulfide radical anion): Contributes to a yellow or green hue.[7][8]

e Sa (Neutral Tetrasulfur): Believed to be the chromophore responsible for the red or pink color
of certain ultramarine variants.[7][9]

The relative proportion of these radicals dictates the final shade of the pigment, from green to
blue to violet.[5]
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Experimental Analysis Techniques

A multi-technique approach is necessary for the comprehensive characterization of ultramarine
pigments.

X-ray Powder Diffraction (XRPD)

XRPD is the primary technique for determining the crystal structure, phase purity, and lattice
parameters of ultramarine. The diffraction pattern provides information on the sodalite
framework, and analysis of the peak intensities helps in understanding the atomic
arrangement.[2][8]

Rietveld Refinement

The Rietveld method is a powerful technique used to refine the crystal structure model by fitting
a calculated diffraction pattern to the experimental XRPD data.[8] This method is essential for
analyzing complex crystalline materials like ultramarine that are not available as single crystals.
[8] It allows for the determination of precise lattice parameters, atomic coordinates, and site
occupancies, providing insight into the disordered Si/Al distribution and the location of the
polysulfide chromophores within the B-cages.[1][8]

Raman Spectroscopy
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Raman spectroscopy is a non-destructive technique that provides information about the
molecular vibrations of the material. It is particularly effective for identifying the specific
polysulfide species (S3~, S27) responsible for the color, as they have characteristic vibrational
modes.[2][10] The main Raman band for ultramarine blue is observed at ~548 cm~1, which is
attributed to the symmetric stretching mode of the Ss~ radical anion.[10]

Other Techniques

e Scanning Electron Microscopy (SEM): Used to study the morphology and particle size
distribution of the pigment particles.[2][6]

o Energy-Dispersive X-ray Spectrometry (EDS): Often coupled with SEM, EDS provides
elemental composition analysis.[4]

» UV-Visible Spectroscopy: Characterizes the optical properties and confirms the electronic
transitions of the chromophores that give rise to the pigment's color.[8][11]

» Nuclear Magnetic Resonance (NMR): Magic-angle-spinning (MAS) NMR, particularly 2°Si
NMR, is used to probe the local environment of silicon atoms and confirm the Si/Al disorder
in the framework.[1]

Experimental Protocols

This section outlines generalized methodologies for the key analytical techniques used in
ultramarine pigment analysis.

Protocol for X-ray Powder Diffraction (XRPD)

e Sample Preparation: The ultramarine pigment powder is gently ground in an agate mortar to
ensure a fine, homogeneous powder. The sample is then packed into a standard sample
holder, ensuring a flat, smooth surface to minimize preferred orientation effects.

o Data Collection:

o Instrument: A powder X-ray diffractometer with Cu Ka radiation (A = 1.5418 A) is typically
used.[3]

o Scan Range: Data is collected over a 20 range of approximately 10° to 80°.
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o Scan Rate: A slow scan rate (e.g., 0.02-0.04°/s) is used to obtain high-quality data with
good peak resolution.[3]

e Initial Analysis: The resulting diffraction pattern is compared to standard diffraction patterns
from databases (e.g., ICDD) to confirm the lazurite/sodalite phase and identify any crystalline
impurities.[4]

Protocol for Rietveld Refinement

The Rietveld refinement process is typically carried out using specialized software like GSAS or
FullProf.

e Initial Model: An initial structural model is established based on known sodalite structures.
This includes the space group (143m), approximate lattice parameters, and atomic positions
for the framework atoms (Si, Al, O) and cations (Na).[8]

o Refinement Steps: The refinement proceeds in a sequential manner:

o Step 1: Scale Factor and Background: The overall scale factor and background
parameters are refined first. The background is often modeled using a polynomial function.

o Step 2: Lattice Parameters and Zero-Point Error: The unit cell parameters and the
diffractometer zero-point error are refined to match the observed peak positions.[12]

o Step 3: Peak Shape Parameters: Parameters defining the peak shape (e.g., Gaussian and
Lorentzian components) are refined to match the experimental peak profiles.

o Step 4: Atomic Coordinates and Occupancies: The fractional atomic coordinates (X, y, z)
and site occupancy factors for the framework and extra-framework ions are refined.

o Step 5: Isotropic Displacement Parameters: Atomic displacement parameters (thermal
parameters) are refined to account for thermal vibrations.

e Locating the Chromophore: The positions of the polysulfide species are often determined
using Fourier mapping techniques on the diffraction data, which reveals regions of electron
scattering density within the B-cage.[8] These positions are then added to the model and
refined.
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o Convergence: The refinement is considered complete when the calculated pattern shows a
good fit to the experimental data, indicated by low R-values (e.g., Rwp, GOF).

// Nodes P [label="Pigment Sample Preparation\n(Grinding)", fillcolor="#FBBC05",
fontcolor="#202124"]; X [label="XRPD Data Collection”, fillcolor="#4285F4",
fontcolor="#FFFFFF"]; M [label="Initial Structural Model\n(Sodalite, Space Group I-43m)",
fillcolor="#F1F3F4", fontcolor="#202124"]; R [label="Rietveld Refinement", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; F [label="Refine Scale, Background,\nLattice Parameters",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; S [label="Refine Peak
Shape\nParameters”, shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; A
[label="Refine Atomic Positions\n& Occupancies"”, shape=ellipse, fillcolor="#FFFFFF",
fontcolor="#202124"]; T [label="Refine Displacement\nParameters", shape=ellipse,
fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Locate Chromophore\n(Fourier Mapping)",
shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; V [label="Final Structure
Validation\n(Check R-factors)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Final
Crystal Structure Data", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"];

/[ Edges P -> X; X -> R; M -> R; R -> F [label="Step 1"]; F -> S [label="Step 2"]; S -> A
[label="Step 3"]; A-> T [label="Step 4"]; T -> C [label="Step 5"]; C -> V; V -> D; } Caption: A
typical workflow for ultramarine pigment crystal structure determination using Rietveld
refinement.

Protocol for Raman Spectroscopy

o Sample Preparation: A small amount of the pigment powder is placed on a microscope slide.

o Data Collection:

[e]

Instrument: A micro-Raman spectrometer coupled to a confocal microscope.

o Excitation Laser: A532 nm or 785 nm laser is commonly used.[13] Different excitation
wavelengths can be employed to take advantage of resonance effects.[14]

o Objective: A 50x or 100x objective is used to focus the laser onto the sample.

o Acquisition: Spectra are typically collected over a range of 100-1200 cm~1. Multiple
accumulations may be averaged to improve the signal-to-noise ratio.
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» Data Analysis: The positions and relative intensities of the Raman bands are analyzed. The
spectrum is compared with literature data to identify the characteristic peaks for Ss3—, S2-,
and other mineral phases that may be present as impurities (e.g., calcite in natural
ultramarine).

Data Summary

The following tables summarize key quantitative data from the structural analysis of various
ultramarine pigments.

Table 1: Crystallographic Data for Ultramarine Pigments

) Lattice
Pigment General
. Space Group Parameter (a) Reference
Variant Formula ]
in A
) Nae.s[AlSiO4]6(Ss  —
Ultramarine Blue ) 143m ~9.1 [8]
0.8
Ultramarine Nas[AlSiO4]6(S2)0  —
143m ~90.1 [8]
Green 7
] ) Nas[AlISiO4]6(S4)o  _
Ultramarine Pink 143m 9.0972(1) [8]
.6
Ultramarine Na7[AlISiOa]e(Sa, -
_ 143m 9.0923(1) [8]
Violet S3)

Table 2: Key Structural Parameters of Polysulfide Chromophores
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S-S Bond
] ] ] S-S-S Bond
Chromophore Pigment Color  Distance(s) in Reference
Angle

A

2.078(1),
Ss~ Blue 109.4(3)° [8]

3.354(1)
S2™ Green 2.050(2) N/A [8]
Sa Pink/Red Not fully resolved  Not fully resolved  [8]

Table 3: Characteristic Raman Bands for Ultramarine Pigments
Wavenumber . Pigment
Assignment o Reference

(cm™?) Association

S3~ symmetric

~548 ) Ultramarine Blue [10]
stretching (v1)
) Ultramarine
~585 Sz~ stretching [10]
Green/Blue
First overtone of Sz~ ]
~1096 Ultramarine Blue [10]
(2v1)
Ss3~ bending mode ]
~258 Ultramarine Blue

(v2)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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